molecular formula C18H13Cl3N2O2S B3009457 4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine CAS No. 339275-89-7

4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine

Cat. No. B3009457
CAS RN: 339275-89-7
M. Wt: 427.72
InChI Key: ZKNIDTREFWDJEX-UHFFFAOYSA-N
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Description

The compound "4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, synthesis, and potential applications, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves cyclization reactions, nucleophilic substitutions, and the use of various reagents and catalysts. For instance, the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a precursor in the presence of dry HCl in dioxane followed by nucleophilic substitution . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved esterification, treatment with hydrazine hydrate, and a ring closure reaction . These methods could potentially be adapted for the synthesis of "4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as FT-IR, FT-Raman, and NMR. For example, the vibrational spectral analysis of a related compound was carried out using FT-IR and FT-Raman spectroscopy, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory . The molecular docking results from these studies can suggest potential inhibitory activity against various targets, indicating the compound's possible therapeutic applications .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the presence of substituents on the pyrimidine ring. For instance, the oxidation of a sulfur atom in a related compound led to the formation of a sulfinyl derivative, with the structure confirmed by spectroscopic methods . The reactivity of the chlorophenoxy group in such compounds can also be studied through derivatization reactions, as seen in the analysis of chlorophenoxy acid herbicides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their vibrational signatures, nonlinear optical behavior, and charge distribution, can be analyzed using computational and experimental methods. The nonlinear optical behavior of a related compound was theoretically predicted, and molecular docking results suggested potential anti-diabetic activity . The synthesized derivatives of similar compounds were found to be potential antibacterial agents and moderate inhibitors of enzymes, indicating their potential for therapeutic use . Additionally, the pharmacokinetic properties of these compounds can be investigated through adsorption, distribution, metabolism, excretion, and toxicity studies .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Sulfanyl-Substituted Compounds : Research demonstrates methods for synthesizing sulfanyl-substituted bicyclic dioxetanes, potentially including derivatives of 4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine. These compounds exhibit stability at room temperature and have applications in chemiluminescence studies (Watanabe et al., 2010).

  • Cytotoxic Activity of Pyrimidine Derivatives : Investigations into the cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, which could include compounds structurally similar to 4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine, have revealed significant insights. These studies focus on the interaction of these compounds with various cell lines, contributing to cancer research (Stolarczyk et al., 2018).

  • Antibacterial Potential and Bioactivity : Research on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, related to the structure of interest, has shown significant antibacterial activity against various strains. These findings are important for developing new antibacterial agents (Siddiqui et al., 2014).

  • Determination of Solubility in Various Solvents : The solubility of 2,4-dichloro-5-methoxypyrimidine, a compound similar to the one , has been studied in different solvents. This research is crucial for understanding the physical properties and potential applications of these compounds in various mediums (Liu et al., 2010).

Environmental Applications

  • Degradation of Chlorophenoxy Herbicides : Studies on the electrochemical degradation of chlorophenoxy herbicides, which may include compounds similar to 4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine, have significant implications for environmental protection. This research is pivotal in developing methods for mitigating the impact of such compounds on ecosystems (Brillas et al., 2003).

properties

IUPAC Name

4-(4-chlorophenoxy)-2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O2S/c1-24-16-9-22-18(26-10-11-2-3-13(20)8-15(11)21)23-17(16)25-14-6-4-12(19)5-7-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNIDTREFWDJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine

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